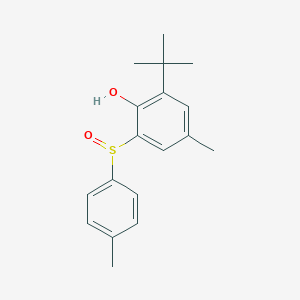
2-tert-Butyl-4-methyl-6-(4-methylbenzene-1-sulfinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenol group substituted with tert-butyl, methyl, and sulfinyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- typically involves multiple steps, including the introduction of tert-butyl and methyl groups to the phenol ring, followed by the addition of the sulfinyl group. Common reagents used in these reactions include tert-butyl chloride, methyl iodide, and sulfinyl chloride, under conditions such as Friedel-Crafts alkylation and sulfoxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenol derivatives.
Applications De Recherche Scientifique
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-: Known for its antioxidant properties.
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-: Similar structure but lacks the sulfinyl group.
Uniqueness
PHENOL,2-(1,1-DIMETHYLETHYL)-4-METHYL-6-[(4-METHYLPHENYL)SULFINYL]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
64791-00-0 |
|---|---|
Formule moléculaire |
C18H22O2S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-tert-butyl-4-methyl-6-(4-methylphenyl)sulfinylphenol |
InChI |
InChI=1S/C18H22O2S/c1-12-6-8-14(9-7-12)21(20)16-11-13(2)10-15(17(16)19)18(3,4)5/h6-11,19H,1-5H3 |
Clé InChI |
YSPDBKADVFNDOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC(=CC(=C2O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















